Cas no 1480997-68-9 (3-(2-chloro-6-nitrophenyl)propanoic acid)
3-(2-chloro-6-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, 2-chloro-6-nitro-
- 3-(2-chloro-6-nitrophenyl)propanoic acid
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- Inchi: 1S/C9H8ClNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
- InChI Key: GMWQQPOJBMEQMH-UHFFFAOYSA-N
- SMILES: C1(CCC(O)=O)=C([N+]([O-])=O)C=CC=C1Cl
3-(2-chloro-6-nitrophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-701336-0.05g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 0.05g |
$174.0 | 2025-03-12 | |
| Enamine | EN300-701336-0.1g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 0.1g |
$257.0 | 2025-03-12 | |
| Enamine | EN300-701336-0.25g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 0.25g |
$367.0 | 2025-03-12 | |
| Enamine | EN300-701336-0.5g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 0.5g |
$579.0 | 2025-03-12 | |
| Enamine | EN300-701336-1.0g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 1.0g |
$743.0 | 2025-03-12 | |
| Enamine | EN300-701336-2.5g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-12 | |
| Enamine | EN300-701336-5.0g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-12 | |
| Enamine | EN300-701336-10.0g |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-12 | |
| 1PlusChem | 1P01EKQU-50mg |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95% | 50mg |
$269.00 | 2024-06-20 | |
| 1PlusChem | 1P01EKQU-100mg |
3-(2-chloro-6-nitrophenyl)propanoic acid |
1480997-68-9 | 95% | 100mg |
$369.00 | 2024-06-20 |
3-(2-chloro-6-nitrophenyl)propanoic acid Related Literature
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-(2-chloro-6-nitrophenyl)propanoic acid
3-(2-Chloro-6-Nitrophenyl)Propanoic Acid: A Comprehensive Overview
3-(2-Chloro-6-Nitrophenyl)Propanoic Acid, identified by the CAS number 1480997-68-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a chlorinated nitrophenyl group attached to a propanoic acid moiety, has garnered attention due to its potential applications in drug discovery and material science. Recent studies have highlighted its role in modulating cellular pathways, making it a promising candidate for therapeutic interventions.
The synthesis of 3-(2-Chloro-6-Nitrophenyl)Propanoic Acid involves a multi-step process that typically begins with the preparation of the chloronitrobenzene derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the propanoic acid group. The precise conditions, including temperature and solvent selection, are critical to ensure high yields and purity. Researchers have optimized these conditions, leading to scalable production methods that meet industrial standards.
Recent advancements in computational chemistry have enabled detailed molecular modeling of 3-(2-Chloro-6-Nitrophenyl)Propanoic Acid. These studies reveal that the compound's electronic properties are significantly influenced by the electron-withdrawing nitro and chloro groups. This electronic modulation enhances the compound's ability to interact with biological targets, such as enzymes and receptors, which is crucial for its pharmacological activity.
In terms of biological activity, 3-(2-Chloro-6-Nitrophenyl)Propanoic Acid has shown promise as a modulator of kinase activity. Kinases are enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound can inhibit specific kinases with high potency, suggesting its potential as a lead molecule for drug development.
The structural versatility of 3-(2-Chloro-6-Nitrophenyl)Propanoic Acid also makes it an attractive candidate for materials science applications. Its ability to form stable complexes with metal ions has been explored for use in catalysis and sensor technologies. For instance, recent research has highlighted its potential as a ligand in metal-organic frameworks (MOFs), which are widely used in gas storage and separation.
In conclusion, 3-(2-Chloro-6-Nitrophenyl)Propanoic Acid, CAS No. 1480997-68-9, represents a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and computational modeling, positions it as a valuable tool for both academic research and industrial innovation.
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